3-(Cyclopropylsulfonyl)-2-fluorobenzenamine
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Overview
Description
3-(Cyclopropylsulfonyl)-2-fluoroaniline is an organic compound that features a cyclopropylsulfonyl group and a fluorine atom attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclopropylsulfonyl)-2-fluoroaniline typically involves the introduction of the cyclopropylsulfonyl group to a fluorinated aniline derivative. One common method is the reaction of 2-fluoroaniline with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of 3-(cyclopropylsulfonyl)-2-fluoroaniline may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylsulfonyl)-2-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The fluorine atom and the aniline group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Cyclopropylsulfonyl)-2-fluoroaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(cyclopropylsulfonyl)-2-fluoroaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropylsulfonyl group can enhance the compound’s binding affinity and selectivity for its target, while the fluorine atom can influence its metabolic stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopropylsulfonyl)-aniline: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2-Fluoroaniline:
Cyclopropylsulfonyl chloride: A precursor in the synthesis of 3-(cyclopropylsulfonyl)-2-fluoroaniline.
Uniqueness
3-(Cyclopropylsulfonyl)-2-fluoroaniline is unique due to the combination of the cyclopropylsulfonyl group and the fluorine atom, which imparts distinct chemical and biological properties. This combination can enhance the compound’s reactivity, stability, and potential as a bioactive molecule.
Properties
Molecular Formula |
C9H10FNO2S |
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Molecular Weight |
215.25 g/mol |
IUPAC Name |
3-cyclopropylsulfonyl-2-fluoroaniline |
InChI |
InChI=1S/C9H10FNO2S/c10-9-7(11)2-1-3-8(9)14(12,13)6-4-5-6/h1-3,6H,4-5,11H2 |
InChI Key |
IMDIFHKZOLSPNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)C2=CC=CC(=C2F)N |
Origin of Product |
United States |
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